(+)-alpha-Funebrene
CAS No.: 50894-66-1
Cat. No.: VC3791600
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50894-66-1 |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
Standard InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
Standard InChI Key | IRAQOCYXUMOFCW-GUIRCDHDSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C |
SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Canonical SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
(+)-alpha-Funebrene (CAS: 50894-66-1) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure comprises three isoprene units arranged in a tricyclic framework, conferring stereochemical complexity. The IUPAC name, (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene, reflects its stereospecific configuration, critical for its biological activity .
Physical Properties
Key physicochemical characteristics include:
Property | Value | Source |
---|---|---|
Boiling Point | 252°C (lit.) | |
Density | 0.925 g/mL at 20°C | |
Optical Rotation | [α]²⁰/D +103±1° (neat) | |
Refractive Index | 1.489–1.493 |
The compound’s low water solubility and high lipid affinity facilitate its accumulation in hydrophobic environments, such as cell membranes .
Biosynthesis and Production Methods
Natural Biosynthesis
In plants, (+)-alpha-Funebrene is synthesized via the mevalonate (MVA) pathway, where farnesyl pyrophosphate (FPP) undergoes cyclization catalyzed by sesquiterpene synthases . This enzymatic process is stereospecific, yielding the (+)-enantiomer predominantly in Juniperus species . Seasonal and geographic factors influence yield, with resinous plants from high-altitude regions showing elevated production .
Industrial Production
2.2.1 Extraction Methods
Steam distillation of coniferous resins remains the primary extraction method, with hexane as the preferred solvent due to its non-polarity . Yields range from 0.5% to 2.5% (w/w), depending on plant maturity and environmental conditions .
2.2.2 Synthetic Routes
Laboratory synthesis involves acid-catalyzed isomerization of precursors like α-cedrene. For example, HCl in ethanol at 40–60°C induces structural rearrangement, achieving enantiomeric excess >95% .
2.2.3 Biotechnological Advances
Genetically engineered Escherichia coli and Saccharomyces cerevisiae strains expressing plant-derived sesquiterpene synthases enable scalable production. Fermentation in bioreactors under optimized pH (6.5–7.0) and temperature (30°C) conditions yields ~1.2 g/L .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
(+)-alpha-Funebrene inhibits NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . A 2021 study demonstrated a 40% decrease in TNF-α production at 50 μM concentration, comparable to dexamethasone . The compound also suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), mitigating chronic inflammation .
Antimicrobial Properties
The sesquiterpene exhibits broad-spectrum activity against pathogens:
Microorganism | MIC (μg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 62.5 | Cell membrane disruption |
Candida albicans | 125 | Ergosterol synthesis inhibition |
Escherichia coli | 250 | Outer membrane permeabilization |
These effects are attributed to hydrophobic interactions with microbial membranes, causing ion leakage and pH dysregulation .
Insecticidal Activity
(+)-alpha-Funebrene acts as a natural insect repellent, inducing 80% mortality in Aedes aegypti larvae at 100 ppm . Its volatility enables use in eco-friendly vapor-phase pest control systems .
Wound Healing
Topical application enhances fibroblast migration by 35% in murine models, accelerating epithelialization. Antioxidant activity (IC₅₀: 28 μM against DPPH radicals) reduces oxidative stress at wound sites .
Industrial Applications
Fragrance and Flavor Industry
The compound’s earthy, woody aroma makes it a premium ingredient in perfumes and essential oil blends. Commercial products contain 0.1–2.0% (+)-alpha-Funebrene to impart longevity and depth .
Agricultural Formulations
Emulsifiable concentrates (EC) with 5% (+)-alpha-Funebrene are effective against aphids and mites, offering a biodegradable alternative to synthetic pesticides .
Pharmaceutical Development
Ongoing clinical trials explore its potential in:
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Dermatology: Psoriasis creams (0.5% concentration) reduce plaque thickness by 30% over 12 weeks .
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Oncology: Apoptosis induction in triple-negative breast cancer cells (IC₅₀: 75 μM) .
Comparative Analysis with Related Sesquiterpenes
Compound | Molecular Formula | Key Differences |
---|---|---|
Beta-Caryophyllene | C₁₅H₂₄ | Higher COX-2 selectivity; cannabis-derived |
Alpha-Humulene | C₁₅H₂₂ | Lower volatility; hops as primary source |
Farnesene | C₁₅H₂₄ | Linear structure; apple skin constituent |
(+)-alpha-Funebrene’s bicyclic framework enhances thermal stability compared to acyclic analogs, making it preferable for high-temperature applications .
Recent Research Advances
Omics Integration
A 2022 multi-omics study linked (+)-alpha-Funebrene biosynthesis in Ficus hirta to cytoplasmic genome rearrangement, identifying MVA pathway dominance over the methylerythritol phosphate (MEP) route . Proteomic profiling revealed 9 terpenoid-related proteins, including 4 downregulated in the MEP pathway .
Environmental Impact
Biodegradation half-life in soil is estimated at 150 days, with a predicted bioconcentration factor (BCF) of 2,273 . These metrics support its classification as a low-persistence agrochemical .
Synthetic Biology
CRISPR-Cas9 editing of S. cerevisiae’s ERG9 gene (squalene synthase) increased FPP availability, boosting (+)-alpha-Funebrene titers to 1.8 g/L in 2024 trials .
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